[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate
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Overview
Description
EM-800 is a novel nonsteroidal antiestrogen compound that acts as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta . It is the prodrug of EM-652 and is known for its high affinity for estrogen receptor alpha . EM-800 has been studied extensively for its potential in treating estrogen-sensitive conditions, particularly breast cancer .
Preparation Methods
The synthesis of EM-800 involves several steps, including the preparation of its active metabolite, EM-652 . The synthetic route typically involves the use of high-affinity ligands for estrogen receptor alpha, and the reaction conditions are carefully controlled to ensure the purity and efficacy of the final product . Industrial production methods for EM-800 are designed to scale up the synthesis process while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
EM-800 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include estradiol and other estrogenic compounds . The major products formed from these reactions are typically related to the inhibition of estrogen receptor activity, which is crucial for its antiestrogenic effects .
Scientific Research Applications
EM-800 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the interactions between estrogen receptors and their ligands . In biology, EM-800 is used to investigate the molecular mechanisms of estrogen receptor antagonism . In medicine, it has shown promise in the treatment of breast cancer, particularly in patients who are resistant to tamoxifen . Additionally, EM-800 is being explored for its potential in treating other estrogen-sensitive conditions such as endometriosis and leiomyomata .
Mechanism of Action
EM-800 exerts its effects by acting as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta . It blocks the estradiol-mediated activation of these receptors, thereby inhibiting the growth of estrogen-sensitive tumors . The molecular targets of EM-800 include the ligand-binding domains of estrogen receptors, and it interferes with the interaction between these receptors and coactivators such as steroid hormone receptor coactivator-1 . This results in a complete blockade of estrogen action in target tissues .
Comparison with Similar Compounds
EM-800 is often compared with other antiestrogen compounds such as ICI 182 780 and toremifene . It is approximately 10-fold more potent than ICI 182 780 in inhibiting estrone-stimulated uterine weight in ovariectomized mice . Unlike tamoxifen, which behaves as a mixed agonist/antagonist of estrogen action, EM-800 acts as a pure antagonist, making it a more effective option for the treatment of estrogen-sensitive breast cancer . Other similar compounds include 7-alpha-alkyl derivatives of estradiol and 11-beta-amidoalkoxyphenyl estradiols, which have also been shown to possess potent antiestrogenic activity .
Properties
Molecular Formula |
C39H47NO6 |
---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
[4-[7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3 |
InChI Key |
OEKMGABCSLYWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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